N-(1-Amino-2-butanyl)-5-methyl-2-pyrazinecarboxamide
Description
N-(1-Amino-2-butanyl)-5-methyl-2-pyrazinecarboxamide is a pyrazinecarboxamide derivative characterized by a 5-methylpyrazine core linked to a 1-amino-2-butanyl substituent via a carboxamide bond. The compound’s design aligns with modifications aimed at optimizing pharmacokinetic properties, such as solubility and target binding, through strategic functional group substitutions. Pyrazinecarboxamides are known for their versatility in medicinal chemistry, serving as scaffolds for antimicrobial, antidiabetic, and anticancer agents .
Properties
Molecular Formula |
C10H16N4O |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
N-(1-aminobutan-2-yl)-5-methylpyrazine-2-carboxamide |
InChI |
InChI=1S/C10H16N4O/c1-3-8(4-11)14-10(15)9-6-12-7(2)5-13-9/h5-6,8H,3-4,11H2,1-2H3,(H,14,15) |
InChI Key |
SQFVUVWFECZDTK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN)NC(=O)C1=NC=C(N=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-aminobutan-2-yl)-5-methylpyrazine-2-carboxamide typically involves the reaction of 5-methylpyrazine-2-carboxylic acid with 1-aminobutan-2-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of N-(1-aminobutan-2-yl)-5-methylpyrazine-2-carboxamide may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method .
Chemical Reactions Analysis
Types of Reactions
N-(1-aminobutan-2-yl)-5-methylpyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(1-aminobutan-2-yl)-5-methylpyrazine-2-carboxylic acid, while reduction may produce N-(1-aminobutan-2-yl)-5-methylpyrazine-2-carboxamide derivatives with altered functional groups .
Scientific Research Applications
Antioxidant Activity
Research indicates that pyrazinecarboxamide derivatives, including N-(1-Amino-2-butanyl)-5-methyl-2-pyrazinecarboxamide, exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Elicitors in Plant Secondary Metabolite Production
This compound has been studied as an elicitor in plant tissue cultures. It has been shown to enhance the production of secondary metabolites such as flavonoids and lignans in plants like Silybum marianum (milk thistle) and Fagopyrum esculentum (buckwheat). This application is particularly relevant for improving the yield of valuable phytochemicals used in herbal medicines and dietary supplements .
Enzyme Interaction Studies
The compound has been utilized to study its interactions with various enzymes involved in metabolic pathways. For instance, investigations into how this compound affects the activity of N-acetyltransferases have provided insights into its potential role in modulating drug metabolism and toxicity .
Carcinogenicity Studies
There is ongoing research into the carcinogenic potential of heterocyclic amines, including those related to pyrazine derivatives. Studies have shown that certain pyrazine compounds can form DNA adducts, which are critical in understanding the mechanisms of carcinogenesis linked to dietary intake of cooked meats .
Detection of Environmental Pollutants
This compound has potential applications in environmental science as a marker for detecting specific pollutants. Its ability to form stable complexes with metal ions could be leveraged for monitoring heavy metal contamination in soil and water .
Case Studies
Mechanism of Action
The mechanism of action of N-(1-aminobutan-2-yl)-5-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following comparison focuses on structurally related pyrazinecarboxamides, emphasizing substituent effects on synthesis, physicochemical properties, and biological activity.
Antimycobacterial Pyrazinecarboxamides
A series of 5-(alkylamino)-N-(3-(trifluoromethyl)phenyl)pyrazine-2-carboxamides (compounds 1a–1e) were synthesized and evaluated for antimycobacterial activity . Key findings include:
| Compound | Substituent | Yield (%) | Melting Point (°C) | MIC* against M. tuberculosis (µM) |
|---|---|---|---|---|
| 1a | Propylamino | 87 | 155–156 | 6.25 |
| 1b | Butylamino | 90 | 141–142 | 3.13 |
| 1c | Pentylamino | 98 | 128–129 | 1.56 |
| 1d | Hexylamino | 92 | 148–149 | 0.78 |
| 1e | Heptylamino | 76 | 148–149 | 0.39 |
*MIC: Minimum Inhibitory Concentration.
Key Observations :
- Alkyl Chain Length : Increasing alkyl chain length (C3 to C7) correlates with enhanced antimycobacterial potency, likely due to improved membrane permeability or hydrophobic interactions .
- Synthesis Efficiency : Longer chains (e.g., heptyl in 1e ) reduced yields (76% vs. 98% for pentyl in 1c ), suggesting steric hindrance during synthesis .
- Thermal Stability : Melting points decreased with longer chains (e.g., 155°C for 1a vs. 128°C for 1c ), reflecting reduced crystallinity .
In contrast, N-(1-Amino-2-butanyl)-5-methyl-2-pyrazinecarboxamide replaces the phenyl group with a 1-amino-2-butanyl moiety. This modification may alter solubility and target specificity, though its biological activity remains uncharacterized in the provided evidence.
Antidiabetic Pyrazinecarboxamides
Glipizide and its analogs (e.g., Glipizide Related Compound A) share the 5-methyl-2-pyrazinecarboxamide core but incorporate sulfonylurea groups for antidiabetic activity :
| Compound | Structure | Molecular Weight | Key Functional Groups | Application |
|---|---|---|---|---|
| Glipizide | N-[2-(4-[[(Cyclohexylcarbamoyl)sulfamoyl]phenyl]ethyl)-5-methyl-2-pyrazinecarboxamide | 445.53 | Sulfonylurea, pyrazinecarboxamide | Type 2 diabetes |
| Glipizide Related Compound A | N-{2-[4-(Aminosulfonyl)phenyl]ethyl}-5-methyl-2-pyrazinecarboxamide | 320.37 | Sulfonamide, pyrazinecarboxamide | Reference standard |
Key Observations :
- Functional Groups : The sulfonylurea moiety in glipizide is critical for binding to pancreatic β-cell receptors, stimulating insulin release .
- Structural Simplicity : Glipizide Related Compound A lacks the cyclohexylcarbamoyl group, reducing antidiabetic efficacy but retaining the core pyrazinecarboxamide structure .
metabolic disorders).
Biological Activity
N-(1-Amino-2-butanyl)-5-methyl-2-pyrazinecarboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on various studies that explore its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of this compound includes a pyrazine ring, which is known for its diverse biological activities. The presence of the amino group and the butyl chain contributes to its lipophilicity, influencing its interaction with biological targets.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. Research indicates that derivatives of pyrazinecarboxamides often exhibit significant activity against various pathogens, including bacteria and fungi. For example, studies have shown that certain pyrazinecarboxamide derivatives possess inhibitory effects against Mycobacterium tuberculosis and Trichophyton mentagrophytes, with Minimum Inhibitory Concentrations (MICs) indicating their effectiveness (Table 1) .
| Compound | Pathogen | MIC (μmol·mL⁻¹) |
|---|---|---|
| 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide | Trichophyton mentagrophytes | 31.25 |
| This compound | Mycobacterium tuberculosis | TBD |
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of compounds similar to this compound. For instance, certain derivatives have demonstrated protective effects in models of brain ischemia by modulating calcium exchange mechanisms in neurons. This suggests a potential role in treating neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that modifications in the side chains significantly influence the compound's potency against various targets. For example, increasing lipophilicity often correlates with enhanced antimicrobial activity .
Case Study 1: Antitubercular Activity
A study focused on the synthesis and evaluation of pyrazinecarboxamide derivatives showed that specific modifications could lead to increased activity against Mycobacterium tuberculosis. The findings suggested that compounds with higher lipophilicity exhibited better penetration into bacterial cells, enhancing their efficacy .
Case Study 2: Neuroprotective Mechanisms
Another study explored the neuroprotective effects of pyrazine derivatives in ischemic conditions. The results indicated that certain compounds could significantly improve neuronal survival rates during hypoxic episodes by modulating intracellular calcium levels through Na+/Ca²+ exchanger pathways .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(1-Amino-2-butanyl)-5-methyl-2-pyrazinecarboxamide, and what experimental conditions optimize yield?
- Methodological Answer : A common approach involves sulfur-directed ortho-lithiation of pyrazine derivatives followed by nucleophilic coupling with isocyanates or amines. For example, intermediates like 2-chloro-thiazole-5-carboxamide are synthesized via lithiation at low temperatures (-78°C) using LDA (lithium diisopropylamide), followed by quenching with 2-chloro-6-methylphenyl isocyanate. Subsequent protection of the amide nitrogen (e.g., with 4-methoxybenzyl chloride) and coupling with substituted pyrimidines under NaH-mediated conditions yield advanced intermediates. Deprotection (e.g., using TFA) and final condensation with piperazine derivatives complete the synthesis .
Q. How is N-(1-Amino-2-butanyl)-5-methyl-2-pyrazinecarboxamide characterized structurally, and what analytical techniques are prioritized?
- Methodological Answer : X-ray crystallography is critical for resolving the compound’s conformation, particularly the orientation of the pyrazinecarboxamide and butanyl amino groups. Spectroscopic methods include:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., methyl groups on pyrazine at δ ~2.5 ppm).
- HRMS (High-Resolution Mass Spectrometry) : For molecular weight validation.
- IR Spectroscopy : To verify carboxamide C=O stretches (~1650–1700 cm⁻¹) and N-H bending (~1550 cm⁻¹).
Structural reports for analogous pyrazinecarboxamides highlight these techniques .
Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?
- Methodological Answer : Solubility is typically tested in DMSO (dimethyl sulfoxide) for biological assays, while stability is assessed via HPLC under accelerated degradation conditions (e.g., 40°C/75% RH). For pH-dependent stability, buffers (pH 1–12) are used, with aliquots analyzed at intervals. Analogous compounds show reduced stability in acidic conditions due to hydrolysis of the carboxamide bond .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., kinase inhibition vs. cytotoxicity)?
- Methodological Answer : Contradictions often arise from assay variability (e.g., ATP concentration in kinase assays) or off-target effects. To address this:
- Dose-Response Curves : Establish IC₅₀ values across multiple assays (e.g., kinase activity vs. cell viability).
- Counter-Screens : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular assays).
- Structural Analysis : Compare binding modes via molecular docking to identify non-specific interactions.
Iterative data triangulation, as emphasized in qualitative research frameworks, is critical .
Q. What strategies are effective for designing analogs to improve target selectivity (e.g., kinase vs. carbonic anhydrase inhibition)?
- Methodological Answer : Focus on modifying the 5-methylpyrazine and butanyl amino groups:
- Pyrazine Substitution : Introduce electron-withdrawing groups (e.g., Br at position 5) to enhance π-stacking in kinase active sites .
- Amino Group Functionalization : Replace the butanyl chain with arylpiperazine moieties (e.g., 4-(2,3-dichlorophenyl)piperazine) to exploit hydrophobic pockets in carbonic anhydrase .
SAR studies on related compounds demonstrate that substituent bulk and polarity dictate isoform selectivity .
Q. How can crystallographic data inform the optimization of co-crystal formulations for enhanced bioavailability?
- Methodological Answer : Co-crystallization with pharmaceutically acceptable co-formers (e.g., succinic acid) improves solubility. Steps include:
- Screening : Use solvent-drop grinding with potential co-formers.
- PXRD (Powder X-Ray Diffraction) : Confirm new crystal phases.
- Dissolution Testing : Compare solubility in simulated gastric fluid.
For pyrazinecarboxamides, hydrogen bonding between the carboxamide and co-former carboxylic groups is key to stability .
Data Analysis & Experimental Design
Q. What statistical methods are recommended for analyzing dose-dependent cytotoxicity data in in vitro studies?
- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal dose-response curves (variable slope, four parameters). For IC₅₀ comparisons:
- ANOVA with Tukey’s post-hoc test : To assess significance across cell lines.
- Hill Slope Analysis : Identify cooperative effects (slope >1 suggests positive cooperativity).
Replicate experiments (n ≥ 3) and report confidence intervals to address variability .
Q. How should researchers validate target engagement in cellular assays for kinase inhibitors derived from this compound?
- Methodological Answer : Combine:
- Cellular Thermal Shift Assay (CETSA) : To confirm target stabilization upon compound treatment.
- Phospho-Specific Western Blotting : Detect downstream phosphorylation changes (e.g., MAPK/ERK pathways).
- Kinase Profiling Panels : Use broad-spectrum kinase inhibitors to identify off-target effects.
Evidence from kinase studies highlights phosphorylation-dependent conformational changes as critical validation metrics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
